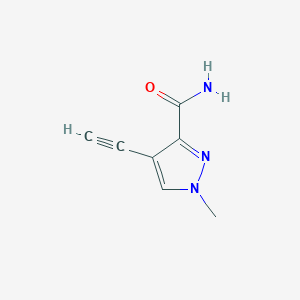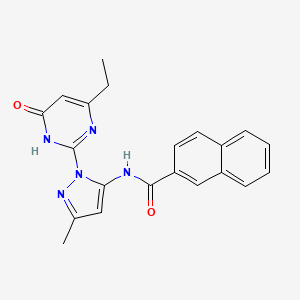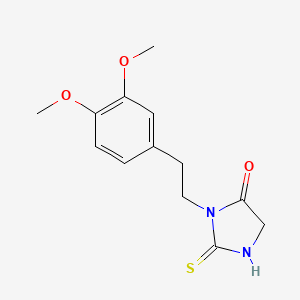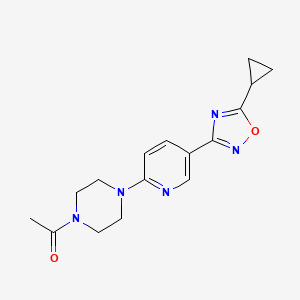
4-乙炔基-1-甲基吡唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides, which includes 4-Ethynyl-1-methylpyrazole-3-carboxamide, involves the rational design and characterization of their structures by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds is significant in the development of fungicides .Molecular Structure Analysis
The molecular structure of 4-Ethynyl-1-methylpyrazole-3-carboxamide consists of an ethynyl group (C2H) attached to the 4th position of a pyrazole ring, a methyl group (CH3) attached to the 1st position, and a carboxamide group (CONH2) attached to the 3rd position .It has a molecular weight of 149.15 . The InChI code for this compound is 1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11) .
科学研究应用
抗癌和抗炎应用
- 新型吡唑并嘧啶衍生物已被合成,用于评估作为抗癌和抗 5-脂氧合酶剂。这些化合物已显示出对癌细胞系(如 HCT-116 和 MCF-7)的细胞毒活性,表明它们在癌症治疗中作为治疗剂的潜力 (Rahmouni 等人,2016).
土壤硝化抑制
- 评估 3-甲基吡唑-1-甲酰胺 (MPC) 作为土壤硝化抑制剂的研究证明了其功效,与其他已知抑制剂相当。这表明在管理土壤氮水平和提高肥料效率方面具有潜在的农业应用 (McCarty & Bremner,1990).
寄生虫酶的抑制
- 关于 5-氨基吡唑-4-甲酰胺衍生物作为寄生虫(如弓形虫和隐孢子虫)中钙依赖性蛋白激酶-1 的选择性抑制剂的研究突出了该化合物在开发针对寄生虫感染的治疗方法中的潜力。这些抑制剂已显示出低纳摩尔效能和选择性抑制,表明它们有望用于治疗 (Zhang 等人,2014).
合成和稳定性研究
- 3-(取代-三氮烯)吡唑-4-羧酸酯和甲酰胺的合成和研究突出了该化合物的稳定性和抗白血病活性,进一步强调了吡唑衍生物的多样生物活性和化学性质 (Shealy & O'dell,1971).
作用机制
The mechanism of action of pyrazoles generally involves interaction with various enzymes and receptors in the body. For example, some pyrazoles act as inhibitors of cyclooxygenase, an enzyme involved in the inflammatory response . Others may interact with GABA receptors in the nervous system .
The pharmacokinetics of pyrazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The action of pyrazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Temperature, light, and the presence of other substances can also affect the stability and efficacy of the compound .
生化分析
Biochemical Properties
4-Ethynyl-1-methylpyrazole-3-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-Ethynyl-1-methylpyrazole-3-carboxamide and biomolecules are primarily mediated through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of 4-Ethynyl-1-methylpyrazole-3-carboxamide on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, 4-Ethynyl-1-methylpyrazole-3-carboxamide can affect gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 4-Ethynyl-1-methylpyrazole-3-carboxamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This compound can also induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes. Additionally, 4-Ethynyl-1-methylpyrazole-3-carboxamide can modulate enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding to the active site .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Ethynyl-1-methylpyrazole-3-carboxamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or heat, can lead to gradual degradation. In vitro and in vivo studies have demonstrated that 4-Ethynyl-1-methylpyrazole-3-carboxamide can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Ethynyl-1-methylpyrazole-3-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 4-Ethynyl-1-methylpyrazole-3-carboxamide can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
4-Ethynyl-1-methylpyrazole-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating enzyme activity and altering the flow of metabolic intermediates. The interactions between 4-Ethynyl-1-methylpyrazole-3-carboxamide and metabolic enzymes are critical for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Ethynyl-1-methylpyrazole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes and distributed to various cellular compartments. The localization and accumulation of 4-Ethynyl-1-methylpyrazole-3-carboxamide within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Ethynyl-1-methylpyrazole-3-carboxamide is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-Ethynyl-1-methylpyrazole-3-carboxamide within these compartments can affect its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
4-ethynyl-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRUGKSPJYQSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2567259.png)
![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2567261.png)

![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2567265.png)
![1-benzyl-4-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B2567268.png)

![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2567272.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2567273.png)


![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2567276.png)

